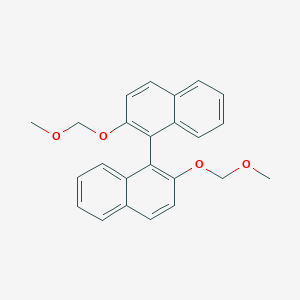

2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

Description

The exact mass of the compound 2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h3-14H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAQRNNJNMLGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173831-50-0, 142128-92-5, 74292-20-9 | |

| Record name | (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 74292-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene, commonly referred to as MOM-protected BINOL, is a pivotal intermediate in the field of asymmetric synthesis. Its strategic importance stems from its role as a stable, protected derivative of the powerful chiral ligand 1,1'-bi-2-naphthol (BINOL). The methoxymethyl (MOM) ether protecting groups mask the reactive hydroxyl functionalities of BINOL, enabling selective modifications at other positions of the binaphthyl scaffold, particularly at the 3 and 3' positions. This guide provides a comprehensive overview of MOM-protected BINOL, including its synthesis, physicochemical properties, and its critical role in the preparation of advanced chiral ligands and catalysts. Detailed, field-proven protocols for its synthesis and subsequent deprotection are presented, underpinned by mechanistic insights to rationalize experimental choices.

Introduction: The Strategic Importance of Protecting BINOL

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric catalysis, prized for its C2-symmetric chiral structure that can effectively induce enantioselectivity in a vast array of chemical transformations. However, the acidic phenolic hydroxyl groups of BINOL can interfere with many organometallic reagents and reaction conditions, such as those involving organolithium or Grignard reagents.

This is where protection chemistry becomes paramount. By converting the hydroxyl groups into methoxymethyl (MOM) ethers, we form this compound. This transformation has two primary benefits:

-

Inertness: The MOM groups are stable across a wide pH range (pH 4-12) and are resistant to various nucleophiles, bases, and organometallic reagents.[1] This stability allows for chemical manipulations that would be incompatible with free BINOL.

-

Facilitating Directed ortho-Metalation (DoM): The protected BINOL is an excellent substrate for DoM, a powerful technique for regioselective functionalization.[2][3][4] Treatment with a strong base like n-butyllithium or t-butyllithium selectively removes protons at the 3 and 3' positions, creating a nucleophilic species that can react with a wide range of electrophiles.[2][3]

This guide will detail the synthesis of MOM-protected BINOL, its application in creating advanced ligands, and the methods for its deprotection to liberate the active BINOL derivative.

Physicochemical & Safety Data

A clear understanding of a compound's properties is fundamental to its effective and safe use in a laboratory setting.

Properties Overview

| Property | Value | Source(s) |

| Molecular Formula | C24H22O4 | [2][5] |

| Molecular Weight | 374.43 g/mol | [2][6] |

| Appearance | White to off-white solid/crystals | [6] |

| Melting Point | 92-96 °C (racemic), 101-105 °C (R-enantiomer) | [5][6][7] |

| CAS Number | 74292-20-9 (racemic), 173831-50-0 (R-enantiomer) | [2][6] |

| Solubility | Soluble in THF, Dichloromethane, Ethyl Acetate | [8][9] |

Safety & Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols.

-

Hazard Classification: Causes serious eye damage and is very toxic to aquatic life with long-lasting effects.[6][7]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Synthesis and Mechanism

The synthesis of this compound is a robust and widely-used procedure in synthetic organic chemistry.

Synthesis Workflow Diagram

References

- 1. adichemistry.com [adichemistry.com]

- 2. alfachemic.com [alfachemic.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. chembk.com [chembk.com]

- 6. (R)-(+)-2,2′-双(甲氧基甲氧基)-1,1′-联萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,2 -Bis(methoxymethoxy)-1,1 -binaphthalene 97 74292-20-9 [sigmaaldrich.com]

- 8. orgsyn.org [orgsyn.org]

- 9. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene: A Key Intermediate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene, a pivotal intermediate in the field of asymmetric catalysis. Its significance lies in its role as a protected derivative of 1,1'-bi-2-naphthol (BINOL), enabling the regioselective functionalization of the binaphthyl scaffold to produce a wide array of chiral ligands and catalysts essential for modern drug development and fine chemical synthesis.

Core Compound Identification and Properties

This compound is a chiral organic compound. The methoxymethyl (MOM) ether groups at the 2 and 2' positions protect the hydroxyl functionalities of BINOL, facilitating subsequent chemical modifications that would otherwise be incompatible with the acidic protons of the naphtholic hydroxyls. This protection is crucial for reactions such as ortho-lithiation.[1][2] The compound exists as a racemic mixture and as individual enantiomers, with the (R)- and (S)- forms being particularly important in asymmetric synthesis.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (MOM)-protected BINOL, 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl |

| CAS Number (Racemic) | 74292-20-9[3] |

| CAS Number ((R)-enantiomer) | 173831-50-0[4] |

| Molecular Formula | C₂₄H₂₂O₄[3] |

| Molecular Weight | 374.44 g/mol [4] |

Table 2: Physicochemical Properties

| Property | Value (Racemic) | Value ((R)-enantiomer) |

| Appearance | White to slightly yellow crystalline powder[4] | Solid |

| Melting Point | 92-96 °C[5] | 101-105 °C |

| Optical Activity | Not applicable | [α]₂₀/D +92° (c = 1% in chloroform) |

| Density (Predicted) | 1.182 ± 0.06 g/cm³[5] | Not specified |

Significance in Asymmetric Synthesis and Drug Development

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern medicine, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral ligands, complexed with metal centers, are instrumental in catalyzing reactions that produce a desired enantiomer with high selectivity.

1,1'-Bi-2-naphthol (BINOL) and its derivatives are among the most successful classes of chiral ligands.[6][7] The strategic placement of substituents on the BINOL backbone can fine-tune the steric and electronic properties of the resulting catalyst, enhancing its activity and enantioselectivity.[8]

This compound serves as a critical starting material for creating a diverse library of substituted BINOL ligands.[3][8] The MOM protecting groups facilitate a key reaction known as directed ortho-lithiation, allowing for the introduction of various functional groups at the 3 and 3' positions of the binaphthyl rings.[1][2][8] This methodology is a powerful tool for synthesizing novel chiral ligands tailored for specific asymmetric transformations.[8]

Caption: Role of this compound.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of this compound in a research setting. The following protocols are based on established literature procedures.

Protocol 1: Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

This procedure describes the protection of the hydroxyl groups of (R)-BINOL using chloromethyl methyl ether.

Materials:

-

(R)-1,1'-bi-2-naphthol ((R)-BINOL)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Chloromethyl methyl ether (MOM-Cl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Toluene

-

n-Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [8]

-

Under a nitrogen atmosphere, add (R)-BINOL (e.g., 6.0 g, 21 mmol) to a suspension of NaH (e.g., 3.4 g of 60% dispersion, 84 mmol) in anhydrous THF (60 mL) at 0 °C with stirring.

-

Stir the resulting solution for 15 minutes at 0 °C.

-

Slowly add chloromethyl methyl ether (e.g., 4.0 mL, 53 mmol) to the mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 5 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a toluene/n-hexane solvent system to yield pure 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

Caption: Workflow for the synthesis of MOM-protected BINOL.

Protocol 2: Directed Ortho-Lithiation and Methylation

This protocol details the functionalization of the MOM-protected BINOL at the 3 and 3' positions, using methylation as an example electrophile.

Materials:

-

2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [8]

-

Under a nitrogen atmosphere, dissolve 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (e.g., 5.5 g, 15 mmol) in anhydrous THF (90 mL) at room temperature.

-

Add n-BuLi (e.g., 1.6 M in hexanes, 11.3 mL, 18 mmol) to the solution.

-

Stir the mixture for 4 hours at room temperature, during which a grey suspension may form.

-

Cool the mixture to 0 °C.

-

Add methyl iodide (e.g., 1.2 mL, 19 mmol).

-

Allow the reaction to warm to room temperature and stir for an additional 5 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl (50 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude 3-methyl-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl. Further purification can be achieved by column chromatography or recrystallization.

Caption: Workflow for ortho-lithiation and functionalization.

Conclusion

This compound is more than a simple protected diol; it is a gateway to a vast family of chiral ligands that are indispensable in asymmetric synthesis. For researchers in academia and industry, particularly those focused on drug discovery and development, a thorough understanding of its properties and reactivity is essential. The ability to reliably synthesize and functionalize this compound allows for the creation of novel catalytic systems, ultimately enabling the efficient and selective production of chiral molecules that form the basis of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfachemic.com [alfachemic.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of MOM-Protected BINOL

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of methoxymethyl (MOM)-protected 1,1'-bi-2-naphthol (BINOL). This chiral auxiliary is a cornerstone in modern asymmetric synthesis, and a thorough understanding of its physical characteristics is essential for its effective application in the development of novel synthetic methodologies and active pharmaceutical ingredients.

Core Physical Properties

MOM-protected BINOL is a white crystalline solid at room temperature. The introduction of the methoxymethyl ether groups to the hydroxyl functionalities of BINOL significantly alters its physical properties, most notably its solubility and reactivity, making it a versatile intermediate for further functionalization.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties for both the (R)- and (S)-enantiomers of 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

| Property | (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl | (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl |

| Molecular Formula | C₂₄H₂₂O₄[2] | C₂₄H₂₂O₄[3][4] |

| Molecular Weight | 374.43 g/mol | 374.43 g/mol [4] |

| Melting Point | 101-105 °C | 100-104 °C[3] |

| Specific Rotation ([α]²⁰/D) | +92° (c = 1 in chloroform) | -85° (c = 0.22 in chloroform)[5] |

| Appearance | Solid | White powder[5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of MOM-protected BINOL are crucial for reproducible results in the laboratory.

Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

This procedure is adapted from a literature method and outlines the protection of (R)-BINOL.[2]

Materials:

-

(R)-BINOL

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Methoxymethyl chloride (MOM-Cl)

-

Toluene

-

n-Hexane

-

Saturated aqueous solution of NH₄Cl

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Under a nitrogen atmosphere, add (R)-BINOL (5.72 g, 20 mmol) to a suspension of NaH (2.40 g, 100 mmol) in anhydrous THF (40 ml) at 0°C with stirring.[2]

-

Stir the resulting solution for 15 minutes at 0°C.

-

Slowly add methoxymethyl chloride to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 5 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a mixture of toluene and n-hexane to yield the pure product.[6]

Characterization Protocols

1. Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

2. Specific Rotation Measurement: Specific rotation is measured using a polarimeter.

-

Prepare a solution of known concentration (e.g., 1 g/100 mL or 0.22 g/100mL) of the MOM-protected BINOL enantiomer in a suitable solvent (e.g., chloroform).[5]

-

Fill a polarimeter cell of a known path length with the solution.

-

Measure the observed optical rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the structure of the synthesized compound.

-

Dissolve a small sample of the MOM-protected BINOL in a deuterated solvent (e.g., CDCl₃).[7]

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[7]

-

The characteristic peaks for the MOM protecting groups are typically observed around δ 5.0-5.2 ppm (O-CH₂-O) and δ 3.2-3.5 ppm (O-CH₃) in the ¹H NMR spectrum.

Asymmetric Synthesis Workflow

MOM-protected BINOL is a key intermediate in many asymmetric catalytic reactions. Its primary role is to serve as a precursor to more complex and sterically demanding chiral ligands. The MOM groups allow for facile ortho-lithiation and subsequent functionalization at the 3 and 3' positions of the binaphthyl scaffold.[1]

Caption: A general workflow for asymmetric synthesis using a MOM-protected BINOL-derived ligand.

References

- 1. alfachemic.com [alfachemic.com]

- 2. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. strem.com [strem.com]

- 6. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene, a key intermediate in the field of asymmetric synthesis. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines its applications in the development of chiral ligands and catalysts.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in synthetic procedures.

| Parameter | Value |

| Molecular Formula | C₂₄H₂₂O₄ |

| Molecular Weight | 374.44 g/mol [1] |

| Appearance | Colorless to white solid |

| CAS Number | 74292-20-9 |

Note: The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), and Oxygen (15.999 u).

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl from (R)-1,1'-bi-2-naphthol ((R)-BINOL). This procedure is a common method for protecting the hydroxyl groups of BINOL, a necessary step for further functionalization.

Materials:

-

(R)-1,1'-bi-2-naphthol ((R)-BINOL)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

1 M Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Three-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Calcium chloride drying tube

-

Syringes

-

Ice water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum oven

Procedure: [2]

-

Reaction Setup: In a 300-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a CaCl₂ drying tube, add (R)-1,1'-bi-2-naphthol (12.1 g, 42.3 mmol).

-

Solvent Addition and Cooling: Add anhydrous dichloromethane (66 mL) to the flask via syringe and begin stirring. Cool the resulting suspension in an ice water bath to an internal temperature of 3 °C.

-

Base Addition: Add N,N-Diisopropylethylamine (26.1 mL, 150 mmol) via syringe over 1 minute. A slight increase in temperature will be observed.

-

Reagent Addition: In the dropping funnel, combine Chloromethyl methyl ether (12.1 mL, 159 mmol) and anhydrous dichloromethane (15 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 19 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into a 500-mL separatory funnel containing deionized water (200 mL). Rinse the reaction flask with deionized water (50 mL) and dichloromethane (100 mL) and add the rinsings to the separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Washing: Combine the organic layers and wash with 1 M aqueous HCl (100 mL), followed by 5% aqueous NaHCO₃ (100 mL).

-

Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate the solution under reduced pressure using a rotary evaporator. Further dry the residue under vacuum to yield a brown solid.

-

Purification: Dissolve the crude solid in a 4:1 mixture of hexane and ethyl acetate (100 mL) with heating. Allow the solution to cool to room temperature overnight to crystallize. Place the flask in an ice bath for 30 minutes to maximize crystal formation. Collect the crystals by filtration, wash with ice-cold hexane, and dry in a vacuum oven to yield the final product.

Applications in Asymmetric Synthesis

This compound is a crucial intermediate in the synthesis of a wide range of substituted BINOL derivatives.[1] The methoxymethyl (MOM) ether groups serve as protecting groups for the hydroxyl functionalities of the BINOL scaffold, allowing for selective modifications at other positions of the binaphthyl rings.

A primary application involves the ortho-lithiation of the binaphthyl core, directed by the MOM-ether groups. This is followed by quenching with an electrophile to introduce a variety of substituents at the 3 and 3,3' positions. The resulting functionalized BINOL derivatives are valuable as chiral ligands in a multitude of asymmetric catalytic reactions.

Below is a logical workflow illustrating the role of this compound in the synthesis of advanced chiral ligands.

Caption: Synthetic workflow from BINOL to a functionalized chiral ligand.

The broader family of BINOL-derived ligands is instrumental in numerous asymmetric transformations, including Diels-Alder reactions, carbonyl additions and reductions, and Michael additions. The development of novel BINOL derivatives, facilitated by intermediates like this compound, continues to be a vibrant area of research in organic synthesis and drug development.

References

An In-depth Technical Guide to (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl: Synthesis, Properties, and Applications in Chiral Ligand Design

(R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl , often abbreviated as (R)-MOM-BINOL, is a pivotal intermediate in the field of asymmetric synthesis. This guide provides a comprehensive overview of its structure, properties, synthesis, and its crucial role as a precursor to a wide array of chiral ligands and catalysts, tailored for researchers, scientists, and professionals in drug development.

Core Structure and Physicochemical Properties

(R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is a derivative of the axially chiral molecule (R)-1,1'-bi-2-naphthol ((R)-BINOL), where the hydroxyl groups are protected by methoxymethyl (MOM) ethers. This protection strategy is key to its utility, enabling regioselective functionalization of the binaphthyl core.

Structural Information

The fundamental structure consists of two naphthalene rings linked at the 1 and 1' positions. The steric hindrance to rotation around the C1-C1' bond gives rise to stable atropisomers. The (R)-configuration denotes a specific spatial arrangement of the two naphthyl units. The methoxymethoxy groups are attached to the oxygen atoms at the 2 and 2' positions.

Quantitative Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is presented in the tables below, compiled from various sources.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₂O₄ | [1][2][3] |

| Molecular Weight | 374.43 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 101-105 °C | [1] |

| 92-96 °C | [4] | |

| 100-104 °C | [6] | |

| Optical Rotation [α]²⁰/D | +92° (c = 1% in chloroform) | [1] |

| +85° (c = 0.22 in chloroform) | [4] | |

| +91.0 to +95.0° (c=1 in CHCl₃) | [6] | |

| Solubility | Soluble in toluene and chloroform | [4] |

Table 2: Crystallographic Data

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [7] |

| Space Group | P2₁2₁2₁ | [7] |

| a | 10.8608(13) Å | [7] |

| b | 12.6158(14) Å | [7] |

| c | 29.419(3) Å | [7] |

| Volume | 4030.9(8) ų | [7] |

| Z | 8 | [7] |

| Dihedral Angle (naphthyl rings) | 83.0(1)° and 89.0(1)° (two independent molecules) | [7] |

Table 3: Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 7.91 (d, J=8.1 Hz, 2H), 7.85 (d, J=8.9 Hz, 2H), 7.41 (d, J=8.9 Hz, 2H), 7.33 (ddd, J=8.1, 6.8, 1.2 Hz, 2H), 7.18 (ddd, J=8.1, 6.8, 1.2 Hz, 2H), 7.02 (d, J=8.1 Hz, 2H), 4.83 (d, J=6.3 Hz, 2H), 4.63 (d, J=6.3 Hz, 2H), 3.16 (s, 6H). | [8] |

| ¹³C NMR (CDCl₃) | δ (ppm): 151.7, 134.1, 131.6, 129.4, 128.1, 126.8, 126.4, 125.5, 124.3, 117.8, 95.1, 56.1. | [8] |

| Mass Spec. (HRMS) | [M+Na]⁺ calculated for C₂₄H₂₂O₄Na: 397.1410, found: 397.1412. | [9] |

Experimental Protocols

Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

The most common method for the synthesis of (R)-MOM-BINOL is the protection of (R)-BINOL using methoxymethyl chloride (MOMCl) in the presence of a base.

Protocol:

-

Preparation: To a stirred suspension of sodium hydride (NaH, 4.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add (R)-1,1'-bi-2-naphthol ((R)-BINOL, 1.0 eq).

-

Activation: Stir the resulting solution at 0 °C for 15-30 minutes.

-

Reaction: Slowly add methoxymethyl chloride (MOMCl, 2.4 eq) to the mixture at 0 °C.

-

Completion: Allow the reaction mixture to warm to room temperature and stir for 4-5 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a toluene/n-hexane mixture or by column chromatography on silica gel.[7][10]

Caption: Synthetic workflow for (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl.

Synthesis of 3,3'-Disubstituted BINOL Derivatives via Ortho-Lithiation

The primary application of (R)-MOM-BINOL is as a substrate for directed ortho-lithiation, allowing for the introduction of a wide range of substituents at the 3 and 3' positions.[10][11]

General Protocol:

-

Lithiation: To a solution of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl (1.0 eq) in anhydrous THF at room temperature under a nitrogen atmosphere, add n-butyllithium (n-BuLi, 2.2-2.5 eq).

-

Activation: Stir the mixture for 2-4 hours at room temperature. The formation of a suspension or color change may be observed.

-

Electrophilic Quench: Cool the reaction mixture to a low temperature (typically -78 °C or 0 °C) and add the desired electrophile (e.g., I₂, MeI, R₃SiCl, ArB(OR)₂).[10][12][13]

-

Completion: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Deprotection: The MOM groups can be removed under acidic conditions (e.g., HCl in THF/water or trifluoroacetic acid) to yield the 3,3'-disubstituted BINOL derivative.[13]

Table 4: Examples of 3,3'-Functionalization of (R)-MOM-BINOL

| Electrophile | Product after Deprotection | Yield (%) | Source(s) |

| I₂ | (R)-3,3'-Diiodo-BINOL | 75 (for MOM-protected) | [13] |

| CH₃I | (R)-3,3'-Dimethyl-BINOL | 70 (for methylated MOM-BINOL) | [10] |

| PhB(OH)₂ (via Suzuki) | (R)-3,3'-Diphenyl-BINOL | 76-85 (for MOM-protected) | [13] |

| R₃SiCl | (R)-3,3'-Bis(trialkylsilyl)-BINOL | Varies | [12] |

Applications and Logical Relationships in Ligand Design

The strategic placement of substituents at the 3 and 3' positions of the BINOL scaffold dramatically influences the steric and electronic properties of the resulting ligands. This, in turn, dictates their efficacy and selectivity in asymmetric catalysis.

Caption: Logical flow of modifying BINOL ligands and its catalytic impact.

-

Steric Hindrance: Introducing bulky substituents at the 3 and 3' positions can create a more defined and constrained chiral pocket around the metal center in a catalyst complex. This enhanced steric bulk can lead to higher enantioselectivity in reactions by more effectively differentiating between the two prochiral faces of a substrate.

-

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at these positions can modulate the electron density on the oxygen atoms of the BINOL ligand. This, in turn, affects the Lewis acidity of the metal center in a catalyst, influencing its reactivity and catalytic activity.[14]

Involvement in Signaling Pathways

As a synthetic intermediate primarily used in chemical synthesis, there is no evidence in the current scientific literature to suggest that (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is involved in any biological signaling pathways. Its utility is confined to its role as a versatile building block for the construction of complex chiral molecules.

Conclusion

(R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is an indispensable tool for chemists working in asymmetric synthesis. The MOM protecting groups allow for facile and regioselective functionalization of the BINOL core through directed ortho-lithiation. This strategy has enabled the synthesis of a vast library of 3,3'-disubstituted BINOL ligands with tailored steric and electronic properties, leading to the development of highly efficient and selective catalysts for a wide range of asymmetric transformations. The detailed protocols and data presented in this guide serve as a valuable resource for researchers leveraging this powerful synthetic intermediate.

References

- 1. (R)-(+)-2,2 -Bis(methoxymethoxy)-1,1 -binaphthalene 97 173831-50-0 [sigmaaldrich.com]

- 2. labcompare.com [labcompare.com]

- 3. (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. (R)-(+)-2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHYL CAS#: 173831-50-0 [amp.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl | 173831-50-0 | TCI EUROPE N.V. [tcichemicals.com]

- 7. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R)-(+)-2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHYL(142128-92-5) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expedited Synthesis of Axially Chiral 3-Monosilyl and 3,3′-Bis-silyl Biphenols, Binaphthols, and Phosphoramidites Enabled by Catalytic Two-Fold C–H Silylation with a Traceless Acetal Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral 3,3′-diaroyl BINOL phosphoric acids: syntheses and evaluation in asymmetric transfer hydrogenation, photophysical, and electrochemical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

Physicochemical Properties

-

Molecular Formula: C₂₄H₂₂O₄

-

Molecular Weight: 374.43 g/mol

-

Appearance: Crystalline solid.

-

Melting Point: 101-105 °C.[1]

Solubility Profile

Quantitative solubility data for 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE is not extensively documented in publicly available literature. However, its solubility can be inferred from solvents used in its synthesis and purification, as well as its structural features. The molecule possesses a large, hydrophobic binaphthyl core, suggesting good solubility in nonpolar organic solvents. The presence of four ether oxygen atoms introduces some polarity, which may confer partial solubility in more polar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Basis of Information |

| Nonpolar | Toluene | Soluble | Used as a solvent for recrystallization, indicating that the compound is soluble at elevated temperatures and less soluble at lower temperatures.[2] |

| n-Hexane | Sparingly Soluble/Insoluble | Used as an anti-solvent in recrystallization with toluene and as a component in chromatography eluents, suggesting lower solubility.[2] A 4:1 mixture of hexane and dichloromethane was used to dissolve the compound with heating.[3] | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Used as a reaction solvent for its synthesis and in a 4:1 mixture with hexane for dissolution.[3] |

| Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent in its synthesis.[2][4] The parent compound, BINOL, is soluble in THF.[5] | |

| Ethyl Acetate | Soluble | Used as an eluent in column chromatography and for extraction, indicating good solubility.[2] | |

| Polar Protic | Water | Insoluble | The large nonpolar binaphthyl structure would make it insoluble in water. The parent compound, BINOL, is sparingly soluble in water.[6] |

| Ethanol | Likely Soluble | The parent compound, BINOL, is soluble in ethanol.[6] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the isothermal equilibrium technique.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Determine the concentration of the solute in the filtered solution using a suitable analytical method.

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid residue.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution to a known concentration that falls within the linear range of a pre-established calibration curve (e.g., using UV-Vis or HPLC).

-

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

From Gravimetric Method: Solubility ( g/100 mL) = (mass of residue / volume of filtered solution) x 100

-

From Instrumental Analysis: Determine the concentration from the calibration curve and account for any dilutions made.

-

-

-

Reporting:

-

Report the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L) at the specified temperature.

-

Visualizations

The following diagrams illustrate logical workflows relevant to the handling and analysis of this compound.

Caption: Workflow for Experimental Solubility Determination.

Caption: Purification Workflow for the Target Compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 602-09-5: BINOL | CymitQuimica [cymitquimica.com]

Spectroscopic and Synthetic Profile of MOM-protected BINOL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for Methoxymethyl (MOM)-protected 1,1'-bi-2-naphthol (BINOL). This compound, formally known as 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, is a critical intermediate in the synthesis of a wide array of chiral ligands and catalysts utilized in asymmetric synthesis, a cornerstone of modern drug development and materials science. The protection of the hydroxyl groups of BINOL with MOM ethers enhances its stability and allows for selective functionalization at other positions on the binaphthyl scaffold.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, a common enantiomer of this compound. This data is essential for the characterization and quality control of this intermediate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.93 | d | 9.0 | 2H | Ar-H |

| 7.86 | d | 8.1 | 2H | Ar-H |

| 7.49 | d | 9.0 | 2H | Ar-H |

| 7.35 | ddd | 8.1, 6.9, 1.2 | 2H | Ar-H |

| 7.21 | ddd | 8.1, 6.9, 1.2 | 2H | Ar-H |

| 7.08 | d | 8.4 | 2H | Ar-H |

| 4.93 | d | 6.6 | 2H | O-CH₂-O |

| 4.86 | d | 6.6 | 2H | O-CH₂-O |

| 3.16 | s | 6H | O-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | Ar-C |

| 134.1 | Ar-C |

| 131.6 | Ar-C |

| 129.4 | Ar-C |

| 128.0 | Ar-C |

| 126.4 | Ar-C |

| 125.6 | Ar-C |

| 124.5 | Ar-C |

| 121.7 | Ar-C |

| 117.6 | Ar-C |

| 95.3 | O-CH₂-O |

| 56.1 | O-CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Additional Spectroscopic Data

| Technique | Data |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-O ether stretching are typically observed. Data is available from chemical suppliers. |

| Mass Spectrometry (MS) | The expected molecular ion peak [M]⁺ for C₂₄H₂₂O₄ is m/z = 374.43. Data is available from chemical suppliers.[1] |

Experimental Protocol: Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

The following is a detailed protocol for the synthesis of MOM-protected BINOL, adapted from a reliable procedure.

Materials and Reagents:

-

(R)-1,1'-bi-2-naphthol

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

1 M Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

A 300-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube.

-

To the flask, add (R)-1,1'-bi-2-naphthol (12.1 g, 42.3 mmol).

-

Add anhydrous dichloromethane (66 mL) to the flask and begin stirring.

-

Cool the resulting suspension in an ice-water bath.

-

Add N,N-Diisopropylethylamine (26.1 mL, 150 mmol) to the cooled suspension.

-

In the dropping funnel, prepare a solution of chloromethyl methyl ether (12.1 mL, 159 mmol) in anhydrous dichloromethane (15 mL).

-

Add the MOM-Cl solution dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture for 19 hours.

-

Transfer the reaction mixture to a separatory funnel containing deionized water (200 mL).

-

Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash with 1 M aqueous HCl (100 mL), followed by 5% aqueous NaHCO₃ (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from a 4:1 mixture of hexane and ethyl acetate to yield the final product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of MOM-protected BINOL.

References

Introduction: The Significance of MOM-Protected BINOL

An In-Depth Technical Guide to the ¹H NMR of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene

In the landscape of asymmetric synthesis, 1,1'-bi-2-naphthol (BINOL) stands as a cornerstone of C₂-symmetric chiral ligands and catalysts.[1] Its derivatives are pivotal in orchestrating stereoselective transformations. The compound this compound is a crucial intermediate, where the hydroxyl groups of BINOL are protected by the methoxymethyl (MOM) ether group.[2] This protection strategy is essential for enabling further functionalization of the binaphthyl scaffold, particularly at the 3 and 3' positions through ortho-lithiation, without interference from the acidic phenolic protons.[3][4]

A deep understanding of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this molecule is paramount for any researcher working with it. NMR spectroscopy serves not only as the definitive tool for structural confirmation but also as the primary method for assessing purity and monitoring reaction progress. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, grounded in the principles of molecular structure, stereochemistry, and field-proven experimental insights.

Molecular Structure and the Impact of Atropisomerism

The defining structural feature of this compound is its axial chirality, a phenomenon known as atropisomerism.[5] Steric hindrance between the two naphthalene rings restricts free rotation around the C1-C1' single bond. This creates a stable chiral axis, resulting in two non-superimposable, mirror-image enantiomers (R and S).[5][6]

This chirality profoundly influences the ¹H NMR spectrum. Although the molecule possesses a C₂ axis of symmetry, which simplifies the spectrum by making the two naphthalene units chemically equivalent, the protons within each methoxymethoxy (MOM) group become diastereotopic. This is a critical concept: the two methylene protons of each -O-CH₂-O- group are in different chemical environments relative to the chiral axis of the molecule and are therefore not magnetically equivalent.

References

- 1. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 3. alfachemic.com [alfachemic.com]

- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 5. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BINOL-like atropisomeric chiral nanographene - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06244E [pubs.rsc.org]

2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE safety and handling

An In-depth Technical Guide to the Safe Handling of 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C24H22O4[1][2][3][4][5] |

| Molecular Weight | 374.43 g/mol |

| CAS Numbers | 74292-20-9 (racemic)[2], 173831-50-0 ((R)-enantiomer)[6], 142128-92-5 ((S)-enantiomer)[3] |

| Appearance | Solid, White solid[7], Colorless solid[2] |

| Melting Point | 92-96 °C (racemic)[1], 101-105 °C ((R)-enantiomer) |

Hazard Identification and Classification

This chemical is classified as hazardous. The primary hazards are serious eye damage and long-term adverse effects on the aquatic environment.

GHS Classification:

-

Eye Damage/Irritation, Category 1

-

Hazardous to the aquatic environment, acute hazard, Category 1

-

Hazardous to the aquatic environment, long-term hazard, Category 1

Signal Word: Danger

Hazard Pictograms:

corrosive environment

Hazard Statements:

-

H318: Causes serious eye damage.

-

H410: Very toxic to aquatic life with long lasting effects.

-

H413: May cause long lasting harmful effects to aquatic life.

Precautionary Statements:

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Adherence to proper laboratory protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Recommended Personal Protective Equipment (PPE).

Engineering Controls

-

Work in a well-ventilated area.

-

Use a local exhaust ventilation system to minimize dust inhalation.

Handling Procedures

A systematic approach to handling ensures safety at every step.

Caption: Safe Handling Workflow.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

This compound is classified under Storage Class 11: Combustible Solids.

First-Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water and seek medical advice.[1] If contact lenses are worn, remove them if it is easy to do so and continue rinsing. |

| Skin Contact | Take off all contaminated clothing immediately. Rinse skin with water. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical advice if you feel unwell. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical attention. |

Fire-Fighting Measures

-

Suitable extinguishing media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[8]

-

Hazardous combustion products: Carbon monoxide (CO) and Carbon dioxide (CO2).[8]

-

Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[1]

-

Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

-

Dispose of this material and its container as hazardous waste.[1]

-

Disposal must be in accordance with local and national regulations.

Experimental Protocol: Synthesis

This compound is often synthesized from the corresponding (R)- or (S)-BINOL. The following is a general procedure based on literature.[7][9]

Caption: General Synthetic Workflow.

Detailed Methodology:

-

Under an inert atmosphere (e.g., nitrogen), (R)-1,1'-bi-2-naphthol is suspended in an anhydrous solvent like dichloromethane or THF.[7][9]

-

The suspension is cooled in an ice bath.[7]

-

A base, such as N,N-Diisopropylethylamine or Sodium Hydride (NaH), is added.[7][9]

-

Chloromethyl methyl ether is then added dropwise to the reaction mixture.[7][9]

-

The reaction is allowed to warm to room temperature and stirred for several hours.[7][9]

-

The reaction is monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.[7]

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.[7]

-

The crude product is then purified, typically by recrystallization.[7]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough risk assessment before use. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. chembk.com [chembk.com]

- 2. alfachemic.com [alfachemic.com]

- 3. chembk.com [chembk.com]

- 4. labcompare.com [labcompare.com]

- 5. (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. calpaclab.com [calpaclab.com]

- 7. orgsyn.org [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Handling of Methoxymethyl (MOM)-Protected BINOL

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of methoxymethyl (MOM)-protected 1,1'-bi-2-naphthol (BINOL). Given the chiral nature and functional importance of this molecule in asymmetric synthesis, maintaining its chemical integrity is paramount. This document outlines the known stability characteristics, recommended storage protocols, detailed handling procedures, and proposed methods for systematic stability assessment.

Chemical Properties and Stability Profile

MOM-protected BINOL is a key intermediate in the synthesis of a variety of chiral ligands and catalysts. The methoxymethyl (MOM) ether serves as a robust protecting group for the hydroxyl functionalities of BINOL, allowing for selective reactions at other positions on the binaphthyl backbone, such as ortho-lithiation.[1][2][3]

The stability of the MOM ether is a critical factor in the storage and handling of the compound. Key characteristics include:

-

Stability to Bases: The MOM group is stable to a wide range of basic conditions, including strong organolithium bases like n-butyllithium, which is a cornerstone of its utility in synthesis.[1][2]

-

Lability to Acids: The MOM ether linkage is susceptible to cleavage under acidic conditions.[4][5][6] The presence of even trace amounts of acidic impurities can catalyze the deprotection, leading to the formation of free BINOL and other byproducts. This is the primary degradation pathway of concern.

-

Potential for Slow Hydrolysis: Anecdotal evidence suggests that deprotection can occur even under seemingly non-acidic conditions, such as during storage in a freezer following an aqueous workup involving ammonium chloride (a weak acid).[4] This highlights the critical need to store the material in a scrupulously anhydrous and neutral environment.

Recommended Storage Conditions

To ensure the long-term stability and purity of MOM-protected BINOL, the following storage conditions are recommended. These recommendations are based on the compound's known chemical properties and general best practices for sensitive organic reagents.

-

Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This minimizes contact with atmospheric moisture, which could contribute to hydrolysis, and oxygen.

-

Temperature: For long-term storage, a consistent temperature of -20°C is recommended. This reduces the rate of any potential degradation reactions. Avoid repeated freeze-thaw cycles.

-

Light: Store in an amber glass vial or otherwise protect from light to prevent any potential photochemical decomposition.

-

Container: Use a clean, dry glass container with a tightly sealing cap lined with an inert material like PTFE.

Quantitative Stability Assessment

Currently, there is a lack of published, long-term quantitative stability data for MOM-protected BINOL under various storage conditions. To address this, researchers should consider performing an in-house stability study. The following table provides a template for organizing the data from such a study.

Table 1: Template for Quantitative Stability Study of MOM-Protected BINOL

| Storage Condition | Time Point | Purity by HPLC (%) | Deprotection by ¹H NMR (%) | Appearance |

| -20°C, Inert Gas, Dark | t = 0 | 99.5 | <0.1 | White Crystalline Solid |

| 3 Months | ||||

| 6 Months | ||||

| 12 Months | ||||

| +4°C, Inert Gas, Dark | t = 0 | 99.5 | <0.1 | White Crystalline Solid |

| 3 Months | ||||

| 6 Months | ||||

| 12 Months | ||||

| RT, Inert Gas, Dark | t = 0 | 99.5 | <0.1 | White Crystalline Solid |

| 3 Months | ||||

| 6 Months | ||||

| 12 Months | ||||

| RT, Air, Light | t = 0 | 99.5 | <0.1 | White Crystalline Solid |

| 1 Month | ||||

| 3 Months |

Note: RT = Room Temperature (~20-25°C). Data are illustrative placeholders.

Handling Procedures

As a high-purity reagent often used in sensitive catalytic reactions, MOM-protected BINOL must be handled with care to prevent contamination and degradation. The primary concern during handling is exposure to atmospheric moisture and air.[7][8][9]

4.1 General Workflow for Handling Solid MOM-Protected BINOL

The following diagram illustrates the recommended workflow for handling solid MOM-protected BINOL, from removal from storage to its use in a chemical reaction.

Caption: Recommended workflow for handling solid MOM-protected BINOL.

4.2 Detailed Protocol for Weighing and Transfer

This protocol assumes the use of a nitrogen- or argon-filled glovebox. Alternatively, Schlenk line techniques can be employed.

-

Preparation: Ensure all glassware (spatulas, vials, flasks) is rigorously dried in an oven (e.g., 140°C for 4 hours) and cooled under vacuum or in a desiccator.[7][8]

-

Equilibration: Remove the sealed container of MOM-protected BINOL from the freezer and allow it to warm to ambient temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Transfer the sealed container, a clean spatula, and a tared weighing vessel into the antechamber of a glovebox. Cycle the antechamber as per standard procedure.

-

Weighing: Inside the glovebox, open the main container and quickly weigh the desired amount of the solid into the tared vessel.

-

Transfer: Add the weighed solid directly to the reaction flask, which should already be under an inert atmosphere.

-

Resealing: Tightly reseal the main container. It is good practice to wrap the cap seal with paraffin film before returning it to the freezer.

Experimental Protocols

5.1 Proposed Protocol for a Long-Term Stability Study

This protocol outlines a method for generating the quantitative data described in Table 1.

Objective: To determine the degradation profile of solid MOM-protected BINOL under various storage conditions over 12 months.

Materials:

-

High-purity (>99%) MOM-protected BINOL, recently synthesized or purified.

-

Multiple 1-dram amber glass vials with PTFE-lined caps.

-

HPLC-grade solvents (e.g., acetonitrile, water).

-

Deuterated chloroform (CDCl₃) for NMR analysis.

Workflow Diagram:

Caption: Experimental workflow for a long-term stability study.

Procedure:

-

Initial Analysis (t=0): Perform HPLC and ¹H NMR analysis on the batch of MOM-protected BINOL to establish the initial purity and confirm the absence of deprotected BINOL.

-

Sample Preparation: In a glovebox, aliquot equal portions (e.g., 50 mg) of the solid into the pre-labeled amber vials.

-

Sealing: For vials designated for inert atmosphere storage, backfill with argon or nitrogen before tightly capping. For "air" condition vials, cap them in the ambient glovebox atmosphere (or on the bench).

-

Storage: Place the sets of vials in their designated storage locations (-20°C freezer, 4°C refrigerator, room temperature benchtop).

-

Time-Point Analysis: At each specified time point (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

-

Analytical Methods:

-

HPLC: Prepare a standard solution of the sample and analyze using a validated reverse-phase HPLC method to determine the purity and detect any degradation products.

-

¹H NMR: Dissolve a sample in CDCl₃ and acquire a quantitative ¹H NMR spectrum. Integrate the characteristic peaks for the MOM group (O-CH₂-O and O-CH₃) and compare them to the aromatic region to quantify any potential deprotection to free BINOL (which would show a phenolic -OH peak).

-

-

Data Compilation: Record all results in a structured format, as shown in Table 1.

Safety Precautions

While specific safety data for MOM-protected BINOL is not widely available, precautions should be based on the parent BINOL compound and general laboratory safety principles.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10][11]

-

Irritant: BINOL is classified as a skin and serious eye irritant.[10][11][12] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Inhalation: Handle the solid material in a well-ventilated area or chemical fume hood to avoid inhaling dust.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. reddit.com [reddit.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. MOM Ethers [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. web.mit.edu [web.mit.edu]

- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Binol | C20H14O2 | CID 11762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

The Strategic Role of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene, a methoxymethyl (MOM)-protected derivative of the esteemed chiral ligand 1,1'-bi-2-naphthol (BINOL), in contemporary organic synthesis. Its strategic importance lies in its function as a versatile intermediate for the synthesis of a diverse array of chiral ligands and auxiliaries, which are instrumental in asymmetric catalysis—a cornerstone of modern pharmaceutical and fine chemical production. The protection of the hydroxyl groups as MOM ethers facilitates regioselective functionalization of the binaphthyl scaffold, particularly at the 3 and 3' positions, which is otherwise challenging to achieve. This guide will delve into its synthesis, applications in asymmetric catalysis with a focus on quantitative performance data, and detailed experimental protocols for its preparation and key transformations.

Physicochemical Properties and Synthesis

This compound is a white to off-white solid, readily soluble in many common organic solvents. Its chirality stems from the atropisomerism of the binaphthyl backbone, and it is commercially available in both (R) and (S) enantiomeric forms.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₂O₄ |

| Molecular Weight | 374.43 g/mol |

| Melting Point | 92-96 °C (racemate), 101-105 °C ((R)-enantiomer) |

| Appearance | White to off-white solid |

| Chirality | Atropisomeric |

The synthesis of this compound is a straightforward protection of the corresponding enantiomer of BINOL using methoxymethyl chloride (MOMCl) in the presence of a base. This crucial step enables the subsequent regioselective functionalization of the binaphthyl core.

Caption: Synthetic route to MOM-protected BINOL.

Core Application: A Gateway to 3,3'-Disubstituted BINOL Ligands

The primary utility of this compound lies in its role as a precursor to 3,3'-disubstituted BINOL derivatives. The MOM protecting groups facilitate a directed ortho-lithiation at the 3 and 3' positions upon treatment with a strong base like n-butyllithium. The resulting dianion is a powerful nucleophile that can react with a variety of electrophiles to introduce a wide range of substituents. Subsequent deprotection of the MOM groups affords the desired 3,3'-disubstituted BINOL ligand.[1]

Caption: General workflow for synthesizing 3,3'-disubstituted BINOLs.

This strategy has been employed to synthesize a vast library of chiral ligands with finely tuned steric and electronic properties, which are crucial for achieving high enantioselectivity in a multitude of asymmetric transformations.

Applications in Asymmetric Catalysis

Ligands derived from this compound have been successfully applied in a wide range of asymmetric catalytic reactions. The following sections highlight some key examples with quantitative data on their performance.

Asymmetric Ethylation of Aldehydes

Titanium complexes of 3-substituted BINOL ligands, prepared from MOM-BINOL, have proven to be highly effective catalysts for the asymmetric addition of diethylzinc to aldehydes, affording chiral secondary alcohols in high yields and with excellent enantioselectivity.[2]

Table 2: Asymmetric Ethylation of Aldehydes using a (S)-3-(1H-benzimidazol-1-yl)-1,1'-bi-2-naphthol-Titanium Complex[2]

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 95 | 90 |

| 4-Chlorobenzaldehyde | 99 | 91 |

| 4-Methoxybenzaldehyde | 92 | 88 |

| 2-Naphthaldehyde | 96 | 89 |

| Cinnamaldehyde | 85 | 85 |

Asymmetric Hydrogenation

Rhodium complexes of novel ortho-substituted BINOL-derived bisphosphorus ligands, synthesized from MOM-BINOL, exhibit excellent enantioselectivities in the asymmetric hydrogenation of various functionalized olefins.[3]

Table 3: Asymmetric Hydrogenation of Olefins using an o-BINAPO-Rh(I) Complex[3]

| Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

| Methyl (Z)-α-acetamidocinnamate | (R) | >99 | 99 |

| Methyl (Z)-α-acetamidoacrylate | (R) | >99 | 98 |

| Dimethyl itaconate | (R) | >99 | 97 |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and a representative example of its application in the synthesis of a 3,3'-disubstituted BINOL derivative via Suzuki-Miyaura cross-coupling.

Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene

Materials:

-

(R)-1,1'-Bi-2-naphthol (BINOL)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methoxymethyl chloride (MOMCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

Carefully add sodium hydride to the THF with stirring.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of (R)-BINOL in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methoxymethyl chloride dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene as a white solid.

Synthesis of (R)-3,3'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene

Materials:

-

(R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

1,2-Dibromoethane

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene and anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add n-BuLi solution dropwise to the stirred solution.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 1,2-dibromoethane in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (R)-3,3'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene.

Representative Suzuki-Miyaura Cross-Coupling to Synthesize a (R)-3,3'-Diaryl-BINOL Derivative

Materials:

-

(R)-3,3'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., aqueous Na₂CO₃ solution)

-

Solvent (e.g., toluene or dioxane)

Procedure:

-

In a Schlenk flask, combine (R)-3,3'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene, the arylboronic acid, and the palladium catalyst under an inert atmosphere.

-

Add the solvent and the aqueous base solution.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the 3,3'-diaryl-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene.

-

The MOM protecting groups can then be removed under acidic conditions (e.g., HCl in THF/water) to yield the final 3,3'-diaryl-BINOL ligand.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a fundamentally important building block in the field of asymmetric synthesis. Its ability to serve as a stable, yet readily deprotectable, precursor for the regioselective synthesis of 3,3'-disubstituted BINOL ligands has enabled the development of a vast arsenal of highly effective chiral catalysts. These catalysts have demonstrated exceptional performance in a variety of asymmetric transformations, delivering high yields and enantioselectivities that are critical for the synthesis of complex, high-value molecules in the pharmaceutical and chemical industries. The methodologies outlined in this guide provide a solid foundation for researchers and professionals seeking to leverage the power of this versatile chiral scaffold in their synthetic endeavors.

References

- 1. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of 3-substituted (S)-BINOL as chiral ligands for the asymmetric ethylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel BINOL-derived chiral bisphosphorus ligands and their application in catalytic asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Guardian of Chirality: A Technical Guide to MOM-Protected BINOL as a Pivotal Chiral Ligand Precursor

For Immediate Release

A deep dive into the synthesis, modification, and application of Methoxymethyl (MOM)-protected 1,1'-bi-2-naphthol (BINOL), this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. It details the strategic importance of the MOM protecting group in the synthesis of advanced chiral ligands for asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical manufacturing.